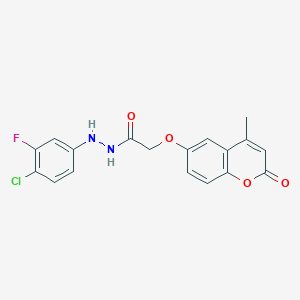
3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol is an organic compound that features a fluorine atom, a thiomorpholine ring, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol typically involves the reaction of 3-fluorophenol with thiomorpholine and formaldehyde. One common method involves mixing 3-fluorophenol with thiomorpholine and formaldehyde in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods using infrared light activation have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-hydroxy-5-(thiomorpholin-4-ylmethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiomorpholine ring can interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenol: Similar structure but lacks the thiomorpholine ring.
3-Fluoro-4-(thiomorpholin-4-ylmethyl)benzenethiol: Similar but with a thiol group instead of a phenol group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group instead of a phenol group
Uniqueness
3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol is unique due to the presence of both a fluorine atom and a thiomorpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
3-fluoro-5-(thiomorpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS/c12-10-5-9(6-11(14)7-10)8-13-1-3-15-4-2-13/h5-7,14H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEXWXCGYLSTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide](/img/structure/B6970818.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]amino]propanamide](/img/structure/B6970843.png)
![1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B6970850.png)
![2-[4-[(1-Methylpiperidin-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B6970856.png)
![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine](/img/structure/B6970857.png)
![1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970859.png)

![2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B6970873.png)

![1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea](/img/structure/B6970883.png)

![1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B6970904.png)
![2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B6970917.png)
